molecular formula C14H19NO6S2 B2847291 2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid CAS No. 1797096-12-8

2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid

Cat. No.: B2847291
CAS No.: 1797096-12-8
M. Wt: 361.43
InChI Key: DPPXHPXVALRSFS-UHFFFAOYSA-N
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Description

“2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid” is a chemical compound with the molecular formula C14H19NO7S . It is a derivative of phenylacetic acid, which is substituted at positions 4 and 5 by methoxy groups .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a phenylacetic acid core, with methoxy groups at the 4 and 5 positions, and a thiomorpholine-4-sulfonyl group at the 2 position .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 345.37 . Other physical and chemical properties are not detailed in the available search results.

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests, are critical in assessing the efficacy of compounds with antioxidant properties. These methods rely on chemical reactions and spectrophotometry to assess the kinetics of processes involving antioxidants. Compounds with sulfonyl groups and specific phenylacetic acid derivatives could potentially be studied using these methods to evaluate their antioxidant capacities, especially in the context of food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Organic Corrosion Inhibitors

In the industrial sector, acidic solutions are extensively used for cleaning processes, where organic inhibitors play a significant role in preventing metallic dissolution. Studies on organic corrosion inhibitors, which often contain sulfonyl groups among their active components, highlight the importance of heteroatoms (O, S, N, P) and π-electrons in their effectiveness. These inhibitors are pivotal in protecting metals and alloys in aggressive acidic solutions, showcasing another significant application area for compounds with sulfonyl functionalities (M. Goyal et al., 2018).

Sulfonamides in Therapeutics

Sulfonamides, which share structural similarities with the sulfonyl group in the compound of interest, are extensively used in various therapeutic drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The primary sulfonamide moiety's presence in clinically used drugs emphasizes the sulfonyl group's significance in medicinal chemistry, suggesting potential research applications of 2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid in developing new therapeutic agents (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Nanomaterials and Enzyme Matrices

Nanomaterial-based sensors, especially for detecting organophosphorus pesticides, represent a cutting-edge application of chemical compounds in environmental monitoring. Acetylcholinesterase (AChE) enzyme matrices, when combined with nanomaterials like carbon nanotubes or quantum dots, demonstrate enhanced sensitivity and stability for pesticide detection. This suggests potential research directions for utilizing compounds with specific functionalities, including sulfonyl groups, in developing advanced sensor technologies (A. Periasamy, Yogeswaran Umasankar, & Shen-ming Chen, 2009).

Properties

IUPAC Name

2-(4,5-dimethoxy-2-thiomorpholin-4-ylsulfonylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S2/c1-20-11-7-10(8-14(16)17)13(9-12(11)21-2)23(18,19)15-3-5-22-6-4-15/h7,9H,3-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPXHPXVALRSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)N2CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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